Computed Log P of 2,5-Dimethyl-2,3-dihydropyridazin-3-one (−0.2) Versus 5,6-Dimethylpyridazin-3(2H)-one (+0.31 to +0.39)
The 2,5-dimethyl regioisomer (target compound) exhibits a computed XLogP3-AA value of −0.2, as reported in PubChem [1]. In contrast, the positional isomer 5,6-dimethylpyridazin-3(2H)-one (CAS 100114-19-0) has a reported Log P of +0.31 (Hit2Lead database ) to +0.39 (chemsrc.com ). This represents a difference of approximately 0.5–0.6 log units, indicating that the target compound is measurably more hydrophilic. The direction and magnitude of this difference are consistent with class-level experimental findings by Anwair et al., who demonstrated that regioisomer position systematically alters partition coefficients, with average differences of 0.75 log units between 4- and 5-substituted aminopyridazinone pairs [2].
| Evidence Dimension | Octanol-water partition coefficient (Log P / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = −0.2 (PubChem computed) |
| Comparator Or Baseline | 5,6-Dimethylpyridazin-3(2H)-one: Log P = +0.31 (Hit2Lead) to +0.39 (chemsrc) |
| Quantified Difference | Δ Log P ≈ 0.5–0.6 log units (target compound more hydrophilic) |
| Conditions | Computed values from PubChem XLogP3-AA algorithm v3.0; Hit2Lead experimental database; chemsrc.com computed Log P |
Why This Matters
A log P difference of 0.5–0.6 units translates to an approximately 3–4 fold difference in octanol-water partitioning, which can materially affect membrane permeability predictions, aqueous solubility estimates, and pharmacokinetic modeling in drug discovery programs.
- [1] PubChem. 2,5-Dimethyl-2,3-dihydropyridazin-3-one, CID 12200173. XLogP3-AA = −0.2. View Source
- [2] Anwair MAS, et al. Lipophilicity of aminopyridazinone regioisomers. J Agric Food Chem. 2003;51(18):5262-5270. PMID: 12926868. View Source
